molecular formula C24H19ClN2O4 B303131 N-[4-chloro-3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide

N-[4-chloro-3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide

Cat. No. B303131
M. Wt: 434.9 g/mol
InChI Key: MTQKZHNHAWWPML-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide, also known as DPBA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DPBA belongs to the class of benzoxazine derivatives and has shown promising results in various studies related to cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide is not fully understood. However, studies have suggested that N-[4-chloro-3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide exerts its therapeutic effects by regulating various signaling pathways in the body. For example, N-[4-chloro-3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. N-[4-chloro-3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide has also been found to inhibit the JAK/STAT signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects
N-[4-chloro-3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide has been found to have various biochemical and physiological effects in the body. For example, N-[4-chloro-3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-[4-chloro-3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide has also been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in inflammation. In addition, N-[4-chloro-3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide has been shown to reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-[4-chloro-3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been found to have low toxicity and high solubility in water, which makes it suitable for in vitro and in vivo studies. However, N-[4-chloro-3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide has some limitations for lab experiments. It has low stability in acidic conditions and is sensitive to light and heat. Therefore, it needs to be stored and handled carefully to maintain its stability.

Future Directions

There are several future directions for N-[4-chloro-3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide research. One area of research could be the development of N-[4-chloro-3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide analogs with improved therapeutic properties. Another area of research could be the investigation of the potential of N-[4-chloro-3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide in the treatment of other diseases such as autoimmune disorders and cardiovascular diseases. Furthermore, future studies could focus on the optimization of the synthesis method of N-[4-chloro-3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide to improve the yield and reduce the cost of production.
Conclusion
In conclusion, N-[4-chloro-3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide is a synthetic compound that has shown promising results in various scientific research studies related to cancer, inflammation, and neurological disorders. The synthesis of N-[4-chloro-3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide involves the condensation of 2,6-dimethylphenol with 4-chloro-3-nitrobenzoyl chloride, followed by the reduction of the nitro group to an amino group and subsequent cyclization to form the benzoxazine ring. N-[4-chloro-3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide exerts its therapeutic effects by regulating various signaling pathways in the body. N-[4-chloro-3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide has several advantages for lab experiments but also has some limitations. There are several future directions for N-[4-chloro-3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide research, including the development of N-[4-chloro-3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide analogs with improved therapeutic properties and investigation of its potential in the treatment of other diseases.

Synthesis Methods

The synthesis of N-[4-chloro-3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide involves the condensation of 2,6-dimethylphenol with 4-chloro-3-nitrobenzoyl chloride, followed by the reduction of the nitro group to an amino group and subsequent cyclization to form the benzoxazine ring. The final step involves the acetylation of the amino group with acetic anhydride to form N-[4-chloro-3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide. The overall yield of the synthesis process is approximately 60%.

Scientific Research Applications

N-[4-chloro-3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide has shown potential therapeutic applications in various scientific research studies. It has been found to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis in vitro and in vivo. N-[4-chloro-3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling pathway. In addition, N-[4-chloro-3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide has shown potential in the treatment of neurological disorders such as Alzheimer's disease by inhibiting the aggregation of amyloid-β peptides and reducing oxidative stress.

properties

Product Name

N-[4-chloro-3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide

Molecular Formula

C24H19ClN2O4

Molecular Weight

434.9 g/mol

IUPAC Name

N-[4-chloro-3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide

InChI

InChI=1S/C24H19ClN2O4/c1-14-6-5-7-15(2)22(14)30-13-21(28)26-16-10-11-19(25)18(12-16)23-27-20-9-4-3-8-17(20)24(29)31-23/h3-12H,13H2,1-2H3,(H,26,28)

InChI Key

MTQKZHNHAWWPML-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4C(=O)O3

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4C(=O)O3

Origin of Product

United States

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